![molecular formula C14H22FNO B1223719 N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine](/img/structure/B1223719.png)
N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine
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Overview
Description
N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine is an aromatic ether.
Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, related to N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine, are valuable intermediates in the asymmetric synthesis of amines. They have been effectively used in producing a wide range of highly enantioenriched amines, including amino acids and amino alcohols. This method is noted for its versatility and high yield outcomes (Ellman, Owens, & Tang, 2002).
Synthesis of Fluorophenols
In the context of synthesizing 4-fluorophenols, derivatives of N-tert-butyl compounds, similar to N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine, have been used. This research involved transforming 4-tert-butylphenols into 4-fluorophenols under oxidative conditions, demonstrating the compound's utility in complex chemical transformations (Bienvenu et al., 2002).
Polyimide Synthesis
N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine and its derivatives have been instrumental in synthesizing novel polyimides with unique properties like low dielectric constants, high thermal stability, and excellent organosolubility. These materials have potential applications in electronics and material science (Chern & Tsai, 2008).
Biotransformation Studies
Compounds structurally similar to N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine have been studied for their biotransformation properties. One such study focused on the stereoselective hydroxylation of N-tert-butyl compounds, indicating the potential of these compounds in pharmacological and biochemical applications (Norén et al., 1989).
Organosolubility and Light-Color of Polyimides
Research on fluorinated diamine monomers, which include tert-butyl groups similar to N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine, has led to the development of polyimides with notable organosolubility and light color. These properties are crucial for certain industrial applications, demonstrating the material's versatility (Yang, Su, & Chiang, 2006).
properties
Product Name |
N-tert-butyl-4-(2-fluorophenoxy)-1-butanamine |
---|---|
Molecular Formula |
C14H22FNO |
Molecular Weight |
239.33 g/mol |
IUPAC Name |
N-tert-butyl-4-(2-fluorophenoxy)butan-1-amine |
InChI |
InChI=1S/C14H22FNO/c1-14(2,3)16-10-6-7-11-17-13-9-5-4-8-12(13)15/h4-5,8-9,16H,6-7,10-11H2,1-3H3 |
InChI Key |
ZUWLHLMEZNEWFZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCCCCOC1=CC=CC=C1F |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=CC=C1F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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